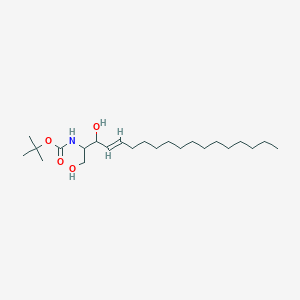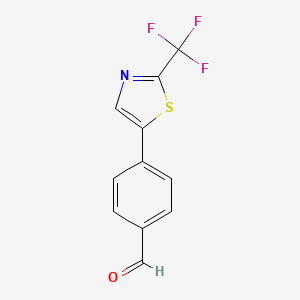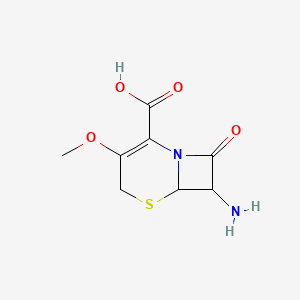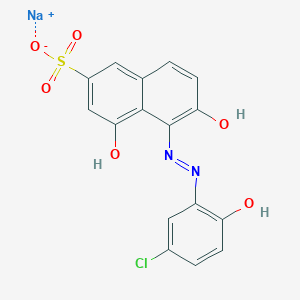
(4E,2S,3R)-1,3-Dihydroxy-2-((tert-b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-erythro-sphingosine, also known as tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate, is a synthetic derivative of sphingosine. This compound is characterized by the presence of a t-butyl ester protected N-acetylsphingosine with a fatty acid tail. The hydroxy group in its structure allows for further derivatization or replacement with other reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process begins with the selective transformation of the 3,4-vicinal diol of phytosphingosine into the characteristic E-allylic alcohol of sphingosine via a cyclic sulfate intermediate. This intermediate is then treated with a non-nucleophilic trifluoroacetamide protecting group .
Industrial Production Methods: Industrial production of N-Boc-erythro-sphingosine involves large-scale synthesis using commercially available D-ribo-phytosphingosine as a starting material. The key steps include the selective elimination reaction of cyclic sulfate intermediates and the subsequent protection of the amino group with the Boc group .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the fatty acid tail can be reduced to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of halogenated or aminated sphingosine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the production of specialized lipids for cosmetic and pharmaceutical formulations
Wirkmechanismus
N-Boc-erythro-sphingosine exerts its effects primarily through the inhibition of protein kinase C activity. This inhibition occurs by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol and phorbol esters. The compound also interferes with the binding of phorbol dibutyrate, a potent activator of protein kinase C, thereby modulating various cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
D-erythro-sphingosine: A naturally occurring sphingoid base with similar structural features but lacks the Boc protection.
N-acetylsphingosine: Another derivative of sphingosine with an acetyl group instead of the Boc group.
Phytosphingosine: A sphingoid base with a different stereochemistry and additional hydroxy groups
Uniqueness: N-Boc-erythro-sphingosine is unique due to its Boc protection, which enhances its stability and allows for selective deprotection under mild acidic conditions. This feature makes it a valuable intermediate for the synthesis of various sphingolipid derivatives and bioactive molecules .
Eigenschaften
Molekularformel |
C23H45NO4 |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+ |
InChI-Schlüssel |
UMUDVBSIURBUGW-ISLYRVAYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)

![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)


![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
